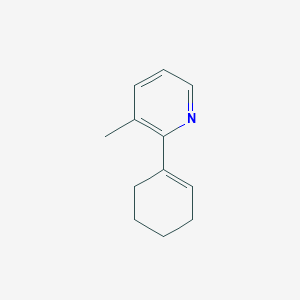
2-(Cyclohex-1-en-1-yl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-1-en-1-yl)-3-methylpyridine is an organic compound that features a pyridine ring substituted with a cyclohexene ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-3-methylpyridine typically involves the reaction of cyclohexene with 3-methylpyridine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between the cyclohexene and the pyridine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced catalytic systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Products include cyclohexanone derivatives.
Reduction: Products include cyclohexane derivatives.
Substitution: Products vary depending on the substituent introduced to the pyridine ring.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The cyclohexene and pyridine rings can participate in various molecular interactions, influencing the compound’s overall biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohex-1-en-1-yl)-6-methylpyridine
- 2-(Cyclohex-1-en-1-yl)-4-methylpyridine
- 2-(Cyclohex-1-en-1-yl)-5-methylpyridine
Uniqueness
2-(Cyclohex-1-en-1-yl)-3-methylpyridine is unique due to the position of the methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-3-methylpyridine |
InChI |
InChI=1S/C12H15N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h5-7,9H,2-4,8H2,1H3 |
InChI Key |
IESRTIYTAQOFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


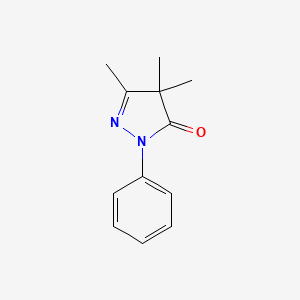
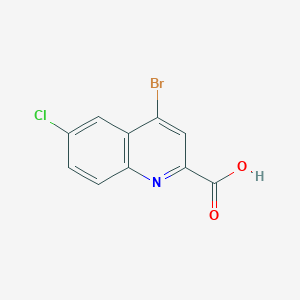
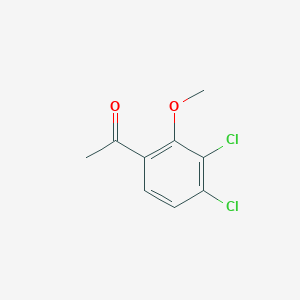

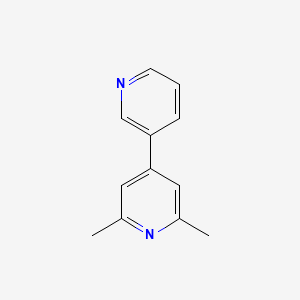
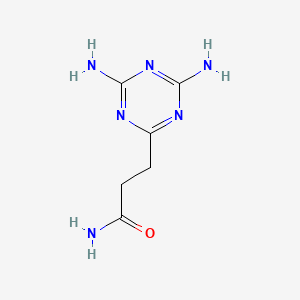
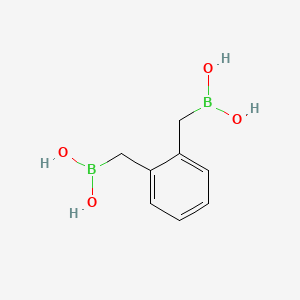
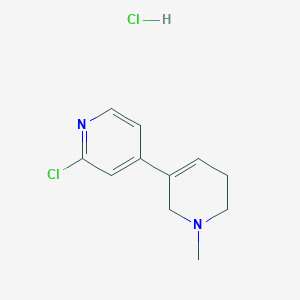

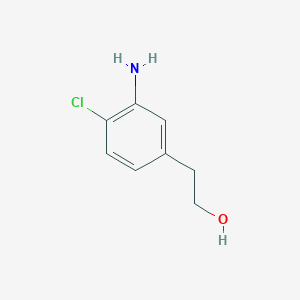
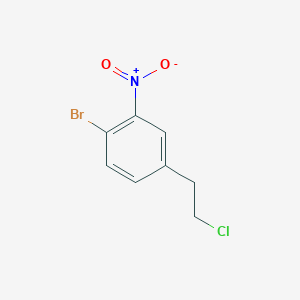
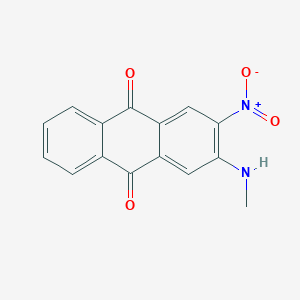
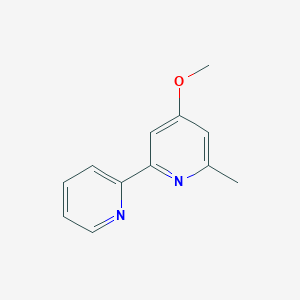
![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
